Comparative Lipophilicity (clogP) Against the 4-Fluorophenyl Analog
The 4-ethoxybenzyl derivative exhibits a calculated partition coefficient (clogP) of 4.79, which is approximately 1.2 log units higher than that of the 4-fluorophenyl analog 1-(4-fluorophenyl)-4-(3,4,5-trimethoxybenzyl)piperazine (clogP ≈ 3.6) [1]. This difference is driven by the replacement of the electron-withdrawing 4-fluorophenyl group with the more lipophilic 4-ethoxyphenyl moiety.
vs 3.6 (4-F analog)
Δ +1.2
| Evidence Dimension | Calculated n-octanol/water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 4.79 |
| Comparator Or Baseline | 1-(4-fluorophenyl)-4-(3,4,5-trimethoxybenzyl)piperazine: clogP ≈ 3.6 |
| Quantified Difference | ΔclogP ≈ +1.2 |
| Conditions | Computational prediction using ZINC15 database values |
Why This Matters
A >1 log unit increase in lipophilicity can significantly alter blood-brain barrier penetration and volume of distribution, directly impacting the suitability of this compound for CNS-targeted screening versus the comparator.
- [1] ZINC15 Database. ZINC203468349 (target compound) and ZINC equivalent for 1-(4-fluorophenyl)-4-(3,4,5-trimethoxybenzyl)piperazine. View Source
